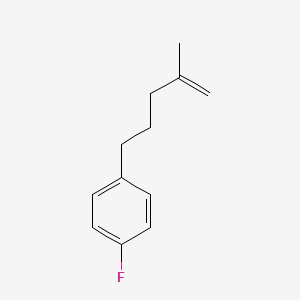

5-(4-Fluorophenyl)-2-methyl-1-pentene

Description

5-(4-Fluorophenyl)-2-methyl-1-pentene (CAS 74646-35-8) is an aliphatic olefin derivative featuring a fluorinated aromatic substituent. Its molecular formula is C₁₂H₁₃F, with a molar mass of 176.23 g/mol. The compound is characterized by a pentene backbone with a methyl group at the second carbon and a 4-fluorophenyl group at the fifth position. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom, which influences reactivity in synthetic applications such as polymerization or functional group transformations .

The fluorophenyl moiety is prevalent in medicinal chemistry and materials science due to its ability to modulate lipophilicity, metabolic stability, and binding interactions .

Properties

IUPAC Name |

1-fluoro-4-(4-methylpent-4-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h6-9H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVNFFIGTORYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methyl-1-pentene typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-methyl-1-pentene.

Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Dehydration: The alcohol is then dehydrated using a strong acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous dehydration processes. The use of automated reactors and distillation units ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methyl-1-pentene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding 5-(4-Fluorophenyl)-2-methylpentane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: 5-(4-Fluorophenyl)-2-methylpentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)-2-methyl-1-pentene has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(4-Methoxyphenyl)-2-methyl-1-pentene

- Structure : The fluorine atom is replaced with a methoxy (-OCH₃) group.

- Applications : Methoxyphenyl derivatives are often used in agrochemicals and as intermediates in organic synthesis .

2-Methyl-5-(4-methylphenyl)-1-pentene (CAS 74672-08-5)

- Structure : The fluorine atom is replaced with a methyl (-CH₃) group.

- Properties: The methyl group increases hydrophobicity (logP ~4.2 estimated) compared to the fluorophenyl analog (logP ~3.8).

Table 1: Key Properties of 5-(4-Fluorophenyl)-2-methyl-1-pentene and Analogs

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituent | logP (Estimated) |

|---|---|---|---|---|

| This compound | C₁₂H₁₃F | 176.23 | -F | 3.8 |

| 5-(4-Methoxyphenyl)-2-methyl-1-pentene | C₁₃H₁₆O | 188.27 | -OCH₃ | 2.9 |

| 2-Methyl-5-(4-methylphenyl)-1-pentene | C₁₃H₁₈ | 174.28 | -CH₃ | 4.2 |

Backbone and Functional Group Modifications

4-(4-Fluorophenyl)-1-butene

- Structure : Shorter carbon chain (butene instead of pentene) with a fluorophenyl group.

- Properties : Reduced steric hindrance may enhance reactivity in cycloaddition reactions. The shorter chain lowers boiling point (~150°C vs. ~190°C for the pentene analog) .

5-(6-Methoxynaphthalen-2-yl)-1-aryl-1-(4-(trifluoromethyl)phenylamino)phenol

- Structure : A more complex naphthalene-based analog with additional functional groups.

- Properties : The trifluoromethyl (-CF₃) group enhances metabolic stability, making this compound relevant in kinase inhibitor research .

Biological Activity

5-(4-Fluorophenyl)-2-methyl-1-pentene is an organic compound notable for its potential biological activities, primarily attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.22 g/mol. The compound features a double bond between the second and third carbon atoms of the pentene chain, along with a fluorinated phenyl group. The presence of fluorine enhances lipophilicity and binding affinity to various biological targets, making it a candidate for medicinal chemistry applications.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorine atom in the structure is known to enhance binding affinities, potentially leading to increased potency in biological systems. Research indicates that compounds with similar structures can influence metabolic pathways and enzyme interactions.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

- Receptors : It may modulate receptor signaling pathways, which could be beneficial in treating various conditions, including neurological disorders.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity. Below is a summary of relevant studies:

| Study | Model Organism | Treatment | Observations |

|---|---|---|---|

| Study 1 | Human colorectal carcinoma (HCT-116) | IC50 = 0.1–1 µM | Inhibition of cell proliferation |

| Study 2 | A549 lung cancer cells | 4 mg/kg orally for 14 days | Reduced tumor growth |

| Study 3 | MV4-11 leukemia cells | 20 mg/kg orally for 21 days | Significant decrease in cell viability |

These studies suggest that the compound may have anticancer properties, particularly against specific cancer cell lines .

Case Study 1: Anticancer Activity

In a study involving human colorectal carcinoma cells (HCT-116), treatment with this compound resulted in a notable reduction in cell viability, indicating potential as an anticancer agent. The IC50 values ranged from 0.1 to 1 µM, highlighting its effectiveness at low concentrations .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. It was observed that the compound could modulate signaling pathways associated with neuronal survival, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-2-methyl-1-pentene | Contains chlorine instead of fluorine | Lower binding affinity |

| 5-(4-Bromophenyl)-2-methyl-1-pentene | Contains bromine instead of fluorine | Reduced potency |

| 5-(4-Methylphenyl)-2-methyl-1-pentene | Contains a methyl group instead of fluorine | Limited biological activity |

The presence of fluorine in this compound enhances its lipophilicity and metabolic stability compared to analogs containing chlorine or bromine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.